molecular formula C19H29BFNO4 B6234442 tert-butyl N-{[5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate CAS No. 2388488-96-6

tert-butyl N-{[5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate

Cat. No. B6234442
CAS RN: 2388488-96-6
M. Wt: 365.2
InChI Key:
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Description

This compound is an organic molecule that contains a carbamate group (N-CO-O), a tert-butyl group, a phenyl ring, and a tetramethyl-1,3,2-dioxaborolane group. The presence of these functional groups suggests that this compound could be used in organic synthesis, particularly in reactions involving carbamate protection of amines and boron-mediated coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the phenyl ring and the bulky tert-butyl and tetramethyl-1,3,2-dioxaborolane groups. These groups could potentially cause steric hindrance, affecting the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the carbamate and tetramethyl-1,3,2-dioxaborolane groups. The carbamate group could potentially participate in reactions involving the breaking of the N-CO-O bond . The tetramethyl-1,3,2-dioxaborolane group could potentially participate in boron-mediated coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carbamate group could potentially increase the compound’s polarity, affecting its solubility in different solvents .

Future Directions

The potential applications of this compound would likely depend on its reactivity. Given the presence of the carbamate and tetramethyl-1,3,2-dioxaborolane groups, it could potentially be used in the development of new synthetic methodologies or in the synthesis of complex organic molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate involves the reaction of tert-butyl carbamate with 5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl carbamate to a solution of 5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to obtain tert-butyl N-{[5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate as a white solid." ] }

CAS RN

2388488-96-6

Product Name

tert-butyl N-{[5-fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate

Molecular Formula

C19H29BFNO4

Molecular Weight

365.2

Purity

0

Origin of Product

United States

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